molecular formula C23H24N6O B2856598 N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-70-8

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2856598
CAS No.: 946218-70-8
M. Wt: 400.486
InChI Key: MSJZQTDCDMDBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure with distinct substitutions at the N4, N6, and position 1. The N4 position is occupied by a 4-methoxyphenyl group, while the N6 substituent is a cyclopentyl ring. A phenyl group at position 1 completes the structure. Below, we compare this compound with structurally analogous derivatives to highlight how substituent variations influence molecular characteristics.

Properties

IUPAC Name

6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-30-19-13-11-17(12-14-19)25-21-20-15-24-29(18-9-3-2-4-10-18)22(20)28-23(27-21)26-16-7-5-6-8-16/h2-4,9-16H,5-8H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZQTDCDMDBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound with significant biological activity, particularly in the field of oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H24N6O
  • Molecular Weight : 400.486 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo-pyrimidine core structure with specific substituents that enhance its pharmacological properties. The presence of the methoxyphenyl group and the cyclopentyl moiety contributes to its unique chemical reactivity and biological profile.

This compound primarily functions as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition leads to the suppression of cancer cell proliferation.

Interaction Studies

Molecular docking studies have shown that this compound effectively binds to the active site of CDK2, forming critical hydrogen bonds that stabilize the complex. This interaction is essential for its inhibitory activity and offers insights into its mechanism of action .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Effect
MCF-7 (Breast Cancer)5.2Significant proliferation inhibition
HCT-116 (Colon Cancer)8.5Strong cytotoxicity

These findings suggest that the compound has promising potential as a therapeutic agent in cancer treatment .

Other Biological Activities

Beyond its anticancer properties, preliminary studies indicate potential activity against other molecular targets, including kinases involved in various cellular processes. For instance, it has been noted to interact with proteins implicated in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Recent research has highlighted the significance of pyrazolo[3,4-d]pyrimidines in drug development:

  • Study on CK1 Inhibitors : A related study explored derivatives of pyrazolo[3,4-d]pyrimidines as casein kinase 1 (CK1) inhibitors, which play roles in cancer and CNS disorders. The findings underscored the importance of structural modifications in enhancing biological activity .
  • EGFR Inhibition : Another study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor (EGFR) inhibitors. These derivatives exhibited significant anti-proliferative activities against A549 lung cancer cells .

Scientific Research Applications

Chemical Properties and Structure

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. Its molecular formula is C23H24N6OC_{23}H_{24}N_{6}O with a molecular weight of approximately 400.486 g/mol. The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the most significant applications of this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation. The compound has demonstrated potent inhibitory effects on CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxicity .
  • The mechanism of action involves the disruption of CDK2 activity, which is essential for the transition from the G1 phase to the S phase of the cell cycle.

Therapeutic Potential

The promising results from preclinical studies suggest that this compound could be developed into a therapeutic agent for treating various cancers. The specificity towards CDK2 makes it a candidate for targeted cancer therapy with potentially fewer side effects compared to traditional chemotherapeutics.

Case Studies and Research Insights

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Results : Significant inhibition of cell growth was observed with an IC50 value indicating effective dose ranges for therapeutic application.
  • Study on HCT-116 Cells :
    • Objective : To evaluate the impact on colon cancer cell proliferation.
    • Results : Similar to MCF-7 findings, a marked decrease in cell viability was noted with associated apoptosis markers being upregulated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from published chemical databases and synthesis reports.

Substituent Variations and Molecular Properties

Compound ID N6 Substituent N4 Substituent Position 1 Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Cyclopentyl 4-Methoxyphenyl Phenyl C24H25N6O* 413.51* Balanced lipophilicity; aryl methoxy group
Cycloheptyl 3-Methoxyphenyl Phenyl C25H27N6O 427.53 Larger N6 alkyl; meta-methoxy orientation
3-Chloro-4-methoxyphenyl Phenyl Methyl C19H17ClN6O 380.83 Chloro substituent; methyl at position 1
3-Methoxypropyl 3,4-Dimethylphenyl Phenyl C23H26N6O 402.50 Flexible methoxypropyl; bulky dimethylphenyl
Cyclopentyl 3-Methylphenyl Phenyl C23H24N6 384.48 Non-polar methyl vs. methoxy at N4
Ethyl 3-Chloro-4-methylphenyl Methyl C16H18ClN7O 359.81 Small N6 alkyl; halogenated aryl group
Isopropyl Isopropyl Phenyl C17H22N6 310.40 Symmetric N4/N6 substituents; minimal polarity

Key Structural and Functional Insights

  • Ethyl ( ): Smaller alkyl group may enhance solubility and binding pocket compatibility. Isopropyl ( ): Symmetric substitution reduces polarity, likely impacting pharmacokinetics.
  • N4 Substituents :

    • 3-Methoxyphenyl ( ) : Meta-methoxy orientation reduces electronic effects compared to para-methoxy in the target compound.
    • 3-Chloro-4-methoxyphenyl ( ) : Chlorine introduces electronegativity, possibly enhancing binding via halogen bonds.
    • 3,4-Dimethylphenyl ( ) : Bulky substituents may impede solubility but improve hydrophobic interactions.
  • Molecular Weight and Polarity :

    • Lower molecular weight compounds (e.g., ) may exhibit better membrane permeability.
    • Methoxy and chloro groups (e.g., ) improve solubility and target engagement via polar interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.